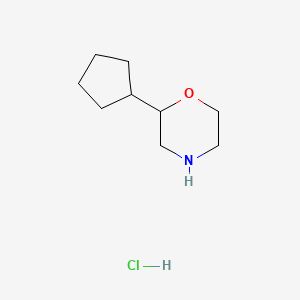
2-Cyclopentylmorpholine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopentylmorpholine hydrochloride, also known as CPME or 2-CPM, is a chemical compound that is commonly used in scientific research. It is a cyclic tertiary amine that is structurally similar to morpholine, with a cyclopentyl group replacing one of the nitrogen atoms. CPME has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Aplicaciones Científicas De Investigación
Cyclopentolate Hydrochloride
This is a hydrochloride salt form of cyclopentolate, an anticholinergic drug primarily used in eye care. It works by blocking the acetylcholine receptor in the iris and ciliary muscle, causing pupil dilation (mydriasis) and preventing eye accommodation. This application is significant in ophthalmic procedures and diagnoses (Definitions, 2020).
Regioselective Synthesis of Quinolin-8-ols and 1,2,3,4-Tetrahydroquinolin-8-ols
The cyclization of specific ketone oximes with morpholine derivatives leads to the formation of quinolin-8-ols and 1,2,3,4-tetrahydroquinolin-8-ols. This process involves alkylideneaminyl radical intermediates, indicating potential applications in organic synthesis and pharmaceutical research (Uchiyama et al., 1998).
Estimation Of Cyclopentolate Hydrochloride
Research focused on developing methods for determining cyclopentolate hydrochloride in pharmaceutical formulations, employing spectrophotometric and fluorimetric methods. These analytical techniques are crucial for ensuring drug quality and efficacy (Rao et al., 2002).
Solvent Effect on Chemical Reactions
The study of the reaction of dibromocyclohexanone with morpholine under different solvents shows how the choice of solvent can significantly affect the outcome of chemical reactions. This research has implications for chemical synthesis processes (SatoKikumasa et al., 1975).
Synthesis of Bromophenol Derivatives
This paper discusses the synthesis of bromophenol derivatives involving morpholine compounds and their potential as inhibitors of certain enzymes. These findings could have implications in the treatment of diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
Synthesis of Bifunctionalised Cyclopentenones
A new approach to synthesize bifunctionalized cyclopentenones using morpholine is reported. This method could be useful in the development of new pharmaceuticals or materials (Nunes et al., 2013).
Cyclometalated Complexes Synthesis
The paper discusses the synthesis of cyclopalladated and cyclometalated iridium complexes with various applications, including in luminescent properties and in coupling reactions. These findings have potential applications in materials science and catalysis (Xu et al., 2014).
Safety and Hazards
The safety information for 2-Cyclopentylmorpholine hydrochloride indicates that it may cause skin irritation, serious eye damage, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
2-cyclopentylmorpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-2-4-8(3-1)9-7-10-5-6-11-9;/h8-10H,1-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEADIDKXLNKPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2CNCCO2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(Pyridin-2-yl)-3-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2499157.png)
![3,4-Dichloro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide](/img/structure/B2499158.png)
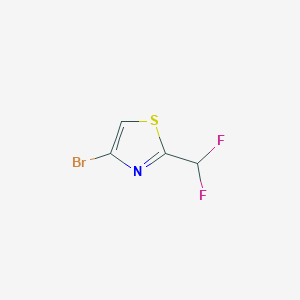
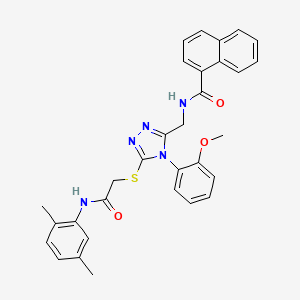
![2-amino-1-(3,4-dimethoxybenzyl)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2499161.png)
![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(o-tolyl)methanone](/img/structure/B2499163.png)
![2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-4-carboxylic acid](/img/structure/B2499165.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)oxalamide](/img/structure/B2499167.png)
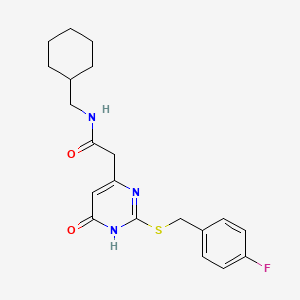
![(8-Ethyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetic acid](/img/structure/B2499170.png)
![3-Ethyl-1-[(2-methylphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2499171.png)
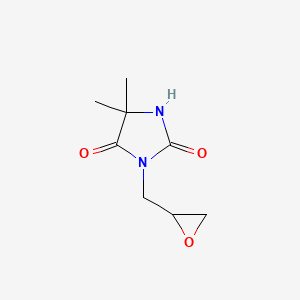
![(E)-2-(4-methylphenyl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)phenyl]ethenesulfonamide](/img/structure/B2499174.png)
![[(1R,4S,5S)-1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-5-yl]methanol](/img/structure/B2499180.png)